

# Butyl Sorbate as an Antimicrobial Agent in Cosmetics: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Butyl sorbate**, the ester of sorbic acid and butanol, is a promising antimicrobial preservative for cosmetic formulations. As a member of the sorbate family, it is effective against a broad spectrum of microorganisms, including molds, yeasts, and some bacteria.[1] Its efficacy is attributed to the disruption of microbial cell membranes and the inhibition of essential metabolic pathways.[2] The antimicrobial activity of sorbates is pH-dependent, with higher efficacy in acidic environments where the undissociated form of sorbic acid predominates.[3] This document provides detailed application notes and experimental protocols for researchers and formulators interested in utilizing **butyl sorbate** as a preservative in cosmetic products.

### **Data Presentation**

## **Table 1: Physicochemical Properties of Butyl Sorbate**



Property	Value	Reference
Chemical Name	Butyl (2E,4E)-hexa-2,4- dienoate	[4]
Synonyms	n-Butyl sorbate, Hexa-2,4- dienoic acid butyl ester	[1]
CAS Number	7367-78-4	[4]
Molecular Formula	C10H16O2	[4]
Molecular Weight	168.23 g/mol	[4]
Appearance	Colorless clear liquid (estimated)	[4]
Solubility	Soluble in alcohol; Insoluble in water (81.27 mg/L @ 25 °C est.)	[4]
Boiling Point	221.00 to 223.00 °C @ 760.00 mm Hg	[4]
Flash Point	97.22 °C (207.00 °F) TCC	[4]

## **Table 2: Antimicrobial Efficacy of Sorbates (MIC Values)**

Specific Minimum Inhibitory Concentration (MIC) data for **butyl sorbate** against cosmetic-relevant microorganisms is not readily available in the reviewed literature. The following table presents MIC values for other sorbate compounds as a reference. Researchers should conduct their own efficacy studies for **butyl sorbate** in their specific formulations.



Microorganism	Sorbate Compound	рН	Concentration (%)	Reference
S. aureus	Isopropyl sorbate	7	-	[2]
E. coli	Isopropyl sorbate	7	-	[2]
C. albicans	Isopropyl sorbate	7	-	[2]
Gram-positive bacteria	Potassium sorbate	-	0.05 - 0.2	[5]
Gram-negative bacteria	Potassium sorbate	-	0.05 - 0.2	[5]
Molds	Potassium sorbate	< 6.0	0.15 - 0.3	[6]
Yeasts	Potassium sorbate	< 6.0	0.15 - 0.3	[6]

## **Mechanism of Action**

Sorbates, including **butyl sorbate**, exert their antimicrobial effect primarily in their undissociated acid form. The lipophilic nature of the molecule allows it to penetrate the microbial cell membrane. Inside the cell, in a higher pH environment, the acid dissociates, releasing protons and lowering the intracellular pH. This acidification disrupts cellular processes and inhibits the activity of key enzymes involved in carbohydrate metabolism and the citric acid cycle.[7]

Caption: Antimicrobial mechanism of butyl sorbate.

## **Experimental Protocols**

## Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of **butyl sorbate** against relevant cosmetic spoilage microorganisms.



### Materials:

### Butyl sorbate

- Test microorganisms (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Escherichia coli ATCC 8739, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404)
- Appropriate growth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
- · Sterile 96-well microtiter plates
- Sterile diluents (e.g., sterile water, ethanol for initial stock)
- Incubator

#### Procedure:

- Stock Solution Preparation: Prepare a stock solution of **butyl sorbate** in a suitable solvent (e.g., ethanol) at a high concentration.
- Serial Dilutions: Perform serial two-fold dilutions of the butyl sorbate stock solution in the appropriate growth medium in the wells of a 96-well plate.
- Inoculum Preparation: Prepare a standardized inoculum of each test microorganism to a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL.
- Inoculation: Inoculate each well containing the diluted butyl sorbate and control wells (medium only and medium with solvent) with the microbial suspension.
- Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for a specified period (e.g., 24-48 hours for bacteria, 3-5 days for fungi).
- MIC Determination: The MIC is the lowest concentration of butyl sorbate that completely inhibits visible growth of the microorganism.



Caption: Workflow for MIC determination.

## Protocol 2: Preservative Efficacy Test (Challenge Test) based on ISO 11930

This protocol is a standardized method to evaluate the overall antimicrobial protection of a cosmetic product.[8][9]

### Materials:

- · Cosmetic product containing butyl sorbate
- Test microorganisms (as in Protocol 1)
- Neutralizing agents (if necessary, to inactivate the preservative)
- Sterile containers
- Incubator

### Procedure:

- Product Inoculation: Inoculate separate samples of the cosmetic product with a standardized suspension of each test microorganism to achieve an initial concentration of 10<sup>5</sup> to 10<sup>6</sup> CFU/g or mL.[8]
- Incubation: Store the inoculated product samples at room temperature (20-25°C) in the dark for 28 days.[9]
- Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), withdraw an aliquot from each sample.[10]
- Neutralization and Plating: Neutralize the preservative activity and perform serial dilutions.
  Plate the dilutions onto appropriate agar media to determine the number of viable microorganisms.
- Evaluation: Compare the log reduction of the microbial count at each time point to the acceptance criteria defined in ISO 11930.[8]



Table 3: ISO 11930 Acceptance Criteria (Criteria A)

Microorganism	7 Days	14 Days	28 Days
Bacteria	≥ 3 log reduction	No increase	No increase
Yeast & Mold	≥ 1 log reduction	No increase	No increase

No increase is defined as not more than a 0.5 log<sub>10</sub> unit increase from the previous measurement.

## **Formulation and Application Notes**

pH Considerations: The antimicrobial efficacy of **butyl sorbate** is highly dependent on the pH of the formulation. It is most effective in acidic conditions (pH below 6.0) where the undissociated form of sorbic acid is prevalent.[5]

Solubility and Incorporation: **Butyl sorbate** is more lipophilic than sorbic acid and its salts, which can be advantageous for incorporation into the oil phase of emulsions or anhydrous formulations.[11] For aqueous systems, it may require a co-solvent or emulsifier to ensure proper dispersion.

Typical Use Concentration: The typical use concentration for sorbates in cosmetics ranges from 0.1% to 0.3% when used alone, and 0.1% to 0.2% when used in combination with other preservatives.[6] The exact concentration will depend on the formulation, packaging, and desired level of preservation.

Combination with Other Preservatives: **Butyl sorbate** can be used in combination with other preservatives to achieve a broader spectrum of antimicrobial activity. For instance, combining it with a bactericidal preservative can provide comprehensive protection.

Caption: Key formulation considerations for **butyl sorbate**.

## Safety and Regulatory Information

**Butyl sorbate** is used as a preservative in personal care products.[1] While specific safety data for **butyl sorbate** is limited in the public domain, sorbic acid and potassium sorbate have been



reviewed and are considered safe for use in cosmetics at current practices of use and concentration.[5] GHS hazard statements for **butyl sorbate** include warnings for skin and eye irritation.[11][12] As with any cosmetic ingredient, it is essential to consult the latest regulatory guidelines and perform appropriate safety assessments for the intended application and concentration.

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